molecular formula C11H18O2S2 B3143528 Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate CAS No. 527385-30-4

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

Cat. No.: B3143528
CAS No.: 527385-30-4
M. Wt: 246.4 g/mol
InChI Key: RDUGFSAQGVRWPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate is a sulfur-containing heterocyclic ester featuring a 1,3-dithiane ring substituted with a cyclopropylmethyl group and an ethoxycarbonyl moiety. It serves as a critical intermediate in synthesizing pharmaceutical agents, notably cysteine protease inhibitors . Its synthesis involves reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane under strong base conditions, achieving a high yield of 97.4% . The strained cyclopropane ring and sulfur atoms in the dithiane framework contribute to its unique reactivity, enabling transformations such as ring-opening or fluorination in downstream processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate typically involves the following steps:

    Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of 1,3-dithiol with formaldehyde under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with the dithiane intermediate.

    Esterification: The final step involves esterification with ethyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The dithiane ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted dithiane derivatives.

Scientific Research Applications

Synthetic Methodologies

Aldol Reactions
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate serves as a versatile building block in aldol reactions. It acts as an α-keto acid equivalent, facilitating syn-selective aldol reactions that yield β-hydroxycarbonyl compounds. These compounds are crucial intermediates in the synthesis of various complex organic molecules .

Asymmetric Synthesis
The compound can be oxidized asymmetrically to produce trans-bis-sulfoxides, which are valuable in developing chiral pharmaceuticals. The Modena protocol has been specifically noted for its effectiveness in this transformation, yielding products with high enantiomeric excess .

Biocatalysis

Enzymatic Reactions
Recent studies have highlighted the use of this compound as a substrate in biocatalytic processes. For instance, aldolases have been employed to catalyze carbon-carbon bond formations involving this compound, leading to various chiral molecules that are essential in organic chemistry . The ability to utilize biocatalysts like KPHMT and MBP-YfaU enhances the substrate scope and stereoselectivity of the reactions involving this compound .

Pharmaceutical Applications

Potential Therapeutics
Emerging research indicates that derivatives of this compound may exhibit modulatory effects on biological pathways relevant to disease treatment. For example, compounds derived from this structure have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression . This suggests a potential role for these compounds in developing therapies for conditions such as cancer and autoimmune diseases.

Case Studies

Study ReferenceApplicationFindings
BiocatalysisDemonstrated the efficacy of KPHMT in synthesizing chiral building blocks using this compound as a substrate.
Aldol ReactionsHighlighted its role as an α-keto acid equivalent in syn-selective aldol reactions with high yields and stereoselectivity.
Therapeutic PotentialExplored its derivatives as IDO inhibitors with potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclopropylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ethyl 1,3-Dithiane-2-Carboxylate

Key Differences :

  • Structure : Lacks the cyclopropylmethyl substituent, retaining only the ethoxycarbonyl group on the dithiane ring.
  • Molecular Formula : C₇H₁₀O₂S₂ vs. C₉H₁₄O₂S₂ for the cyclopropylmethyl derivative.
  • However, it lacks the strain-induced reactivity of the cyclopropane moiety.

Data Comparison :

Property Ethyl 2-(Cyclopropylmethyl)-1,3-Dithiane-2-Carboxylate Ethyl 1,3-Dithiane-2-Carboxylate
Molecular Weight 226.33 g/mol 192.29 g/mol
CAS Number Not explicitly listed 88552
Key Functional Group Cyclopropylmethyl None
Synthetic Yield 97.4% Not reported

Ethyl 2-(5-Bromopentyl)-1,3-Dithiane-2-Carboxylate

Key Differences :

  • Structure : Features a 5-bromopentyl chain instead of cyclopropylmethyl.
  • Reactivity : The bromine atom serves as a leaving group, enabling alkylation or cross-coupling reactions. The longer alkyl chain increases lipophilicity, which may influence solubility or membrane permeability in biological systems.
  • Applications : Likely used as an intermediate in organic synthesis, particularly for introducing pentyl chains or bromine-based functionalities .

Data Comparison :

Property This compound Ethyl 2-(5-Bromopentyl)-1,3-Dithiane-2-Carboxylate
Molecular Formula C₉H₁₄O₂S₂ C₁₁H₁₉BrO₂S₂
Molecular Weight 226.33 g/mol 335.30 g/mol
CAS Number Not explicitly listed 107871-16-9
Key Functional Group Cyclopropylmethyl 5-Bromopentyl

Ethyl 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxylate

Key Differences :

  • Structure : Contains a cyclopropane ring with dichlorovinyl and dimethyl groups, differing from the dithiane backbone.
  • Reactivity : The dichlorovinyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. Chlorine atoms may confer toxicity, making this compound suitable for agrochemical applications .
  • Applications : Likely used in pesticides or herbicides due to its halogenated structure .

Data Comparison :

Property This compound Ethyl 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxylate
Molecular Formula C₉H₁₄O₂S₂ C₁₀H₁₄Cl₂O₂
Molecular Weight 226.33 g/mol 253.12 g/mol
CAS Number Not explicitly listed 59609-49-3
Key Functional Group Cyclopropylmethyl Dichloroethenyl, Dimethyl

Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate

Key Differences :

  • Structure : Features a cyclopentane ring with a ketone and ester group, contrasting with the sulfur-rich dithiane system.
  • Reactivity: The ketone enables keto-enol tautomerism, facilitating reactions like condensations. The cyclopentane ring’s lower strain compared to cyclopropane may reduce reactivity.
  • Applications: Potential use in fragrances or as a building block for complex organic molecules .

Data Comparison :

Property This compound Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate
Molecular Formula C₉H₁₄O₂S₂ C₁₀H₁₆O₃
Molecular Weight 226.33 g/mol 184.23 g/mol
CAS Number Not explicitly listed 56020-69-0
Key Functional Group Cyclopropylmethyl Ketone, Dimethyl

Biological Activity

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

This compound can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl-1,3-dithiane with ethyl chloroacetate in the presence of a base, leading to the formation of the desired carboxylate ester. The structure can be confirmed using techniques such as NMR and GC-MS .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Notably, it has been reported to act as a modulator of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan and has implications in immune response regulation .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting IDO activity. This inhibition can lead to increased levels of tryptophan and serotonin, potentially enhancing anti-tumor immunity .

Neuroprotective Effects

Additionally, studies suggest that this compound may possess neuroprotective effects. The modulation of IDO could influence neuroinflammatory responses, which are implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of related dithiane compounds:

  • Antitumor Activity : A study demonstrated that derivatives of dithiane compounds showed significant antitumor activity in various cancer cell lines by inducing apoptosis through IDO inhibition .
  • Neuroprotection : Research indicated that dithiane derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
  • Metabolic Regulation : Another study highlighted the role of such compounds in regulating metabolic pathways associated with obesity and diabetes by modulating lipid metabolism .

Data Table: Biological Activities of this compound

Biological Activity Mechanism References
AnticancerInhibition of IDO leading to enhanced immunity
NeuroprotectiveReduction of oxidative stress in neuronal cells
Metabolic RegulationModulation of lipid metabolism

Properties

IUPAC Name

ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2S2/c1-2-13-10(12)11(8-9-4-5-9)14-6-3-7-15-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGFSAQGVRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(SCCCS1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of NaH (95%, 2.8 g, 111 mmol) in dry toluene (120 mL) stirring at 0° C. was dropwise added, over 10 minutes, a solution of bromomethylcyclopropane (15 g, 111 mmol), and ethyl 1,3-dithiane-2-carboxylate (17.77 g, 92.58 mmol) in dry DMF (40 mL). The ice bath was removed and the solution was stirred overnight at rt. Water was added to the solution and the phases were separated. The organic phase was dried over MgSO4, then evaporated to give 19.6 g (50%) of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate, which was used in the next step without purification. 1H NMR (CDCl3): δ 4.26 (2H, q, J=7.2 Hz), 3.30-3.23 (2H, m), 2.69-2.64 (2H, m), 2.16-2.11 (1H, m), 1.96 (2H, d, J=6.8 Hz), 1.91-1.81 (1H, m), 1.34 (3H, t, J=7.2 Hz), 0.93-0.86 (1H, m), 0.52-0.47 (2H, m), 0.20-0.16 (2H, m).
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2.8 g
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120 mL
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15 g
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17.77 g
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40 mL
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Synthesis routes and methods II

Procedure details

To a flamed dried flask is added dry toluene (80 mL) and sodium hydride (60%, 33.5 mmol, 1.34 g). The reaction is cooled in a ice bath and a solution of ethyl 1,3 dithiane carboxylate (52 mmol, 10 g) and bromomethyl cyclopropane (62.4 mmol, 8.42 g) in DMF (24 mL) are added dropwise over 10 minutes. The ice bath is removed and the reaction is stirred for 18 h. Water is added (50 mL) and the organic layer is separated. The organic layer is washed with brine, dried (Na2SO4), and concentrated to a yellow oil (12 g, 92%). LC-ES/MS: 247.0 (M+1).
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80 mL
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1.34 g
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10 g
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8.42 g
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24 mL
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Synthesis routes and methods III

Procedure details

A solution of bromomethylcyclopropane (19.5 g, 0.144 mol) and 2-carboethoxy 1,3-dithiane (25.0 g, 0.130 mol) in dry N,N-dimethylformamide (55 mL) was added drop wise over 20 minutes to an ice cooled suspension of sodium hydride (60% oil dispersion, 6.24 g, 0.156 mol, 1.2 eq; pre-washed twice with n-pentane) in benzene (165 mL). The suspension was stirred at room temperature for 18 hours and then poured into 15% aqueous ammonium chloride. The mixture was extracted with methyl tert-butyl ether and the organic phase was separated, washed with water and then brine, dried over magnesium sulfate and filtered. The solvent was evaporated from the filtrate to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (31.2 g, 97.4%) as a light brown oil. 1H-NMR (400 MHz, CDCl3): δ=0.07-0.15 (m, 2H), 0.37-0.47 (m, 2H), 0.76-0.89 (s, 1H), 1.25 (t, J=8 Hz, 3H), 1.70-1.85 (m, 1H), 1.88 (d, J=8 Hz, 2H), 2.01-2.13 (m, 1H), 2.54-2.65 (m, 2H), 3.13-3.26 (m, 2H), 4.19 (q, J=8 Hz, 2H).
Quantity
19.5 g
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25 g
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ice
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55 mL
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oil
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Synthesis routes and methods IV

Procedure details

A fifth aspect of this invention is a process for the preparation of ethyl 3-cyclopropyl-2,2-difluoropropanoate, which process comprises: (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent.
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Synthesis routes and methods V

Procedure details

Preferably R3 is methyl, ethyl or isopropyl. Most preferably R3 is ethyl and the compound of Formula 5 is prepared by (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of a strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with bis(2-methoxyethyl)aminosulfur trifluoride.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

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